Aeruginosin 865
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Overview
Description
Aeruginosin 865 is a bioactive compound isolated from the terrestrial cyanobacterium Nostoc sp. This compound belongs to the aeruginosin family, which is known for its unique structural features and potent biological activities. This compound has garnered significant attention due to its anti-inflammatory properties and potential therapeutic applications .
Preparation Methods
Aeruginosin 865 is typically isolated from cultivated soil cyanobacteria using a combination of centrifugal partition chromatography and gel permeation chromatography. The process involves the use of a biphasic solvent system composed of water, n-butanol, and acetic acid. The upper phase serves as the stationary phase, while the lower phase is employed as the mobile phase. The separation is performed at a flow rate of 10 mL/min, with a revolution speed of 1700 rpm and a temperature of 25°C. The isolated compound is then purified to achieve a purity of over 95% as determined by high-performance liquid chromatography .
Chemical Reactions Analysis
Aeruginosin 865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound’s unique structure, which includes a fatty acid and a carbohydrate moiety, allows it to participate in diverse chemical transformations. Major products formed from these reactions include derivatives with modified functional groups that retain or enhance the compound’s biological activity .
Scientific Research Applications
Aeruginosin 865 has been extensively studied for its anti-inflammatory properties. It has shown significant potential in reducing the levels of pro-inflammatory mediators such as interleukin-8 and intercellular adhesion molecule-1 in human lung microvascular endothelial cells. Additionally, it inhibits the translocation of nuclear factor-kappa B to the nucleus, thereby modulating the inflammatory response .
Mechanism of Action
The anti-inflammatory effects of Aeruginosin 865 are primarily mediated through the inhibition of the nuclear factor-kappa B signaling pathway. By preventing the translocation of nuclear factor-kappa B to the nucleus, this compound reduces the transcription of genes involved in inflammation and cell survival. This mechanism of action makes it a promising candidate for the development of new anti-inflammatory therapies .
Comparison with Similar Compounds
Aeruginosin 865 is part of a larger family of aeruginosins, which includes compounds such as Aeruginosin 828A and cyanopeptolin 1020. These compounds share a common structural motif but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a fatty acid and a carbohydrate moiety, which is not commonly found in other aeruginosins. This structural uniqueness contributes to its distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C41H64N6O14 |
---|---|
Molecular Weight |
865.0 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[[(2R,3aR,5S,6S,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-5-hexanoyloxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64N6O14/c1-4-5-6-9-31(50)59-29-19-23-18-27(36(54)44-14-7-8-15-45-41(42)43)47(26(23)20-30(29)60-40-34(53)32(51)33(52)35(61-40)39(57)58)38(56)25(16-21(2)3)46-37(55)28(49)17-22-10-12-24(48)13-11-22/h10-13,21,23,25-30,32-35,40,48-49,51-53H,4-9,14-20H2,1-3H3,(H,44,54)(H,46,55)(H,57,58)(H4,42,43,45)/t23-,25-,26+,27-,28-,29+,30+,32+,33+,34+,35+,40-/m1/s1 |
InChI Key |
GYBRMQYCKSSXID-RIDHWVDWSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1C[C@H]2C[C@@H](N([C@H]2C[C@@H]1O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N |
Canonical SMILES |
CCCCCC(=O)OC1CC2CC(N(C2CC1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N |
Origin of Product |
United States |
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